molecular formula C17H40Cl3N7O3 B052266 Deoxyspergualin trihydrochloride CAS No. 84937-45-1

Deoxyspergualin trihydrochloride

Cat. No. B052266
CAS RN: 84937-45-1
M. Wt: 496.9 g/mol
InChI Key: AXSPHUWXYSZPBG-OKUPDQQSSA-N
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Description

Synthesis Analysis

Deoxyspergualin trihydrochloride has been synthesized through various methods, including the acid-catalyzed condensation of guanidino heptanamide hydrochloride and glyoxyloylspermidine dihydrochloride, yielding tritium and carbon-14 labeled compounds (Dischino, Cook, Saulnier, & Tepper, 1993); (Dischino, 1995). Another approach involves a nine-step synthesis starting from 7-bromoheptanenitrile and N1,N4-bis(benzyloxycarbonyl)spermidine, suitable for producing multigram quantities of this compound (Durand, Peralba, & Renaut, 2001).

Molecular Structure Analysis

The molecular structure of deoxyspergualin trihydrochloride includes a spermidinyl, alpha-hydroxyglycyl, 7-guanidinoheptanoyl peptidomimetic framework. This structure facilitates its interaction with molecular chaperones such as Hsc70 and Hsp90, validating its binding at pharmacologically active doses and indicating the potential of these chaperones as targets (Nadeau, Nadler, Saulnier, Walsh, & Tepper, 1994).

Chemical Reactions and Properties

Deoxyspergualin trihydrochloride interacts specifically with Hsc70, a constitutive member of the heat shock protein 70 family. This interaction suggests that heat shock proteins may represent a distinct class of immunosuppressant binding proteins or immunophilins (Nadler, Tepper, Schacter, & Mazzucco, 1992).

Physical Properties Analysis

Although detailed studies specifically addressing the physical properties of deoxyspergualin trihydrochloride were not highlighted in the provided literature, its solubility in water and stability at temperatures 15 °C and below have been noted (Amemiya et al., 1991).

Chemical Properties Analysis

The chemical properties of deoxyspergualin trihydrochloride, including its interactions with cellular components and inhibition of specific cellular functions, are key to its biochemical behavior. It binds to Hsc70 and inhibits the localization of Hsp70 into the nucleus in response to heat shock, affecting cellular functions such as eukaryotic protein synthesis through eIF2alpha phosphorylation (Ramya, Surolia, & Surolia, 2007); (Nadler, Eversole, Tepper, & Cleaveland, 1995).

Safety And Hazards

Deoxyspergualin trihydrochloride has been used in clinical trials, and its safety has been evaluated. In a multicenter, prospective trial of 44 patients, it was administered daily doses of 0.1 mg/kg and 0.2 mg/kg, given by a 1-h infusion for 4 weeks .

Future Directions

As of now, Deoxyspergualin trihydrochloride has been used in trials studying the treatment of Lupus Nephritis, Chronic Rejection, and Diabetes Mellitus, Type 1 . Its future directions could include further clinical trials and studies to better understand its potential therapeutic uses.

properties

IUPAC Name

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSPHUWXYSZPBG-OKUPDQQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40Cl3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85468-01-5 (3HCl)
Record name (-)-Gusperimus trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00233977
Record name (-)-Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyspergualin trihydrochloride

CAS RN

84937-45-1
Record name (-)-Gusperimus trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYSPERGUALIN TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DD Dischino, DJ Cook, MG Saulnier… - Journal of Labelled …, 1993 - Wiley Online Library
Tritium labeled (±) 15‐deoxyspergualin, (±)‐7‐[(aminoiminomethyl) amino]‐N‐[2‐[[4‐[(3‐aminopropyl) amino]butyl]amino]‐1‐hydroxy‐2‐oxoethyl][4,5‐ 3 H 2 ]heptanamide …
DB Kaufman, PF Gores, S Kelley, DM Grasela… - Transplantation …, 1996 - Elsevier
… 15-Deoxyspergualin trihydrochloride (DSG) is its synthetic 19deoxy analog (first synthesized at the Institute of Microbial Chemistry, Tokyo, Japan). Both spergualin and DSG have …
Number of citations: 24 www.sciencedirect.com
DD Dischino - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
… In this paper we report the synthesis of Carbon-14 labeled (&)-15deoxyspergualin trihydrochloride, 1 b, for use in studies designed to further elucidate the mechanism of action of this …
X Wang, J Thottathil - Tetrahedron: Asymmetry, 2000 - Elsevier
… 15-Deoxyspergualin trihydrochloride (15-DSG) is a potent immunosuppressive agent, which has been used in the racemic form to treat acute renal graft rejection episodes in Japan …
Number of citations: 9 www.sciencedirect.com
K Dhingra, V Valero, L Gutierrez, R Theriault… - Investigational new …, 1994 - Springer
… 15-deoxyspergualin trihydrochloride (DSG) is the synthetic 15-deoxy analog of the novel antibiotic spergualin which was originally isolated from Bacillus laterosporus by virtue of its …
Number of citations: 17 link.springer.com
SJ Klebanoff, F Kazazi - Journal of Clinical Microbiology, 1995 - Am Soc Microbiol
… 15-Deoxyspergualin trihydrochloride was kindly provided by the Bristol Myers-Squibb Co. Pharmaceutical Research Institute, Seattle, Wash. MPO was isolated from human neutrophils (…
Number of citations: 46 journals.asm.org
KY Lu, CFA Pasaje, T Srivastava, DR Loiselle, JC Niles… - Elife, 2020 - elifesciences.org
… mannin, 40 цM LY294002, 40 цM LY303511, 40 цM lapachol, 40 nM atovaquone, 200 nM pyrimethamine, 100 цM bortezomib (Selleckchem), 1 цM 15-deoxyspergualin trihydrochloride …
Number of citations: 17 elifesciences.org
HH Ahmiedat - 1997 - search.proquest.com
… Finally, the immunosuppressive 15-Deoxyspergualin trihydrochloride (DSG), a synthetic form of the natural antibiotic spergualin, is produced by the bacterium, …
Number of citations: 5 search.proquest.com
KY Lu - 2020 - search.proquest.com
Malaria remains a major public health challenge that causes 219 million cases and 435,000 deaths in 2017. During their complex life cycle, Plasmodium parasites (the causative agents …
Number of citations: 2 search.proquest.com
R Calhoun, JM Cecka, D Cranston, AM DeMattos… - autoimmunity
Number of citations: 0

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